4-Chloro-8-iodopyrido[4,3-d]pyrimidine
Description
4-Chloro-8-iodopyrido[4,3-d]pyrimidine is a halogenated heterocyclic compound with the molecular formula C₇H₃ClIN₃ and a molecular weight of 291.48 g/mol . Its structure features a pyrido[4,3-d]pyrimidine core substituted with chlorine and iodine at positions 4 and 8, respectively. This compound is stored at 2–8°C, indicating moderate thermal sensitivity .
Properties
Molecular Formula |
C7H3ClIN3 |
|---|---|
Molecular Weight |
291.47 g/mol |
IUPAC Name |
4-chloro-8-iodopyrido[4,3-d]pyrimidine |
InChI |
InChI=1S/C7H3ClIN3/c8-7-4-1-10-2-5(9)6(4)11-3-12-7/h1-3H |
InChI Key |
RQVRYEGRAKANFY-UHFFFAOYSA-N |
Canonical SMILES |
C1=C2C(=C(C=N1)I)N=CN=C2Cl |
Origin of Product |
United States |
Preparation Methods
The synthesis of 4-Chloro-8-iodopyrido[4,3-d]pyrimidine typically involves the selective Suzuki-Miyaura cross-coupling reaction. This reaction is catalyzed by palladium and involves the coupling of 4-(5-chloro-8-iodopyrido[4,3-d]pyrimidin-2-yl)morpholine with various aryl boronic acids . The reaction conditions are optimized to achieve high yield and selectivity, with the choice of palladium catalyst, solvent, base, and temperature playing crucial roles .
Chemical Reactions Analysis
4-Chloro-8-iodopyrido[4,3-d]pyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in substitution reactions, particularly the Suzuki-Miyaura cross-coupling reaction, where the iodine atom is replaced by an aryl group.
Oxidation and Reduction Reactions:
Common Reagents and Conditions: The Suzuki-Miyaura cross-coupling reaction typically uses palladium catalysts, bases like NaOH, and solvents such as dioxane at elevated temperatures (e.g., 110°C).
Scientific Research Applications
4-Chloro-8-iodopyrido[4,3-d]pyrimidine has several scientific research applications, including:
Medicinal Chemistry: The compound is used as an intermediate in the synthesis of potential PI3K inhibitors, which are being studied for their anticancer properties.
Biological Studies: Pyridopyrimidines, including this compound, are investigated for their potential biological activities, such as tyrosine kinase inhibition and PDE-4 inhibition.
Chemical Research: The compound is used in the development of new synthetic methodologies and the study of reaction mechanisms involving heterocyclic compounds.
Mechanism of Action
The mechanism of action of 4-Chloro-8-iodopyrido[4,3-d]pyrimidine is primarily related to its role as an intermediate in the synthesis of PI3K inhibitors. PI3K inhibitors target the phosphatidylinositol-3 kinase (PI3K) pathway, which is involved in cell growth, proliferation, and survival . By inhibiting PI3K, these compounds can potentially halt the progression of cancer cells. The molecular targets and pathways involved include the PI3K/AKT/mTOR signaling pathway, which is crucial for cancer cell survival and proliferation .
Comparison with Similar Compounds
The pyrido-pyrimidine scaffold is versatile, and substitutions at positions 4, 8, or adjacent sites significantly alter physicochemical and biological properties. Below is a detailed comparison with structurally related compounds:
Structural and Physicochemical Properties
Key Observations :
- Halogen Effects : The iodine atom in this compound increases molecular weight and polarizability compared to chloro- or methyl-substituted analogs (e.g., compound 4f) .
- Thermal Stability : The absence of melting point data for this compound contrasts with compound 4f (96–99°C), suggesting differences in crystallinity or decomposition pathways .
Electronic and Reactivity Profiles
- HOMO-LUMO Gaps : Pyrido-pyrimidine derivatives exhibit narrow HOMO-LUMO energy gaps (~1.437 kcal/mol), indicating similar reactivity under physiological conditions . However, the iodine atom in this compound may lower the LUMO energy, enhancing electrophilicity compared to methyl- or phenyl-substituted analogs.
- Charge Distribution : Substituents like iodine and chlorine increase electron-withdrawing effects, altering charge distribution at nitrogen atoms in the heterocyclic core. For example, N7 and N8 atoms in similar compounds show reduced negative charge when substituted with halogens .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
